molecular formula C10H10O2S B14233559 5-(Methoxymethoxy)-1-benzothiophene CAS No. 402714-35-6

5-(Methoxymethoxy)-1-benzothiophene

Cat. No.: B14233559
CAS No.: 402714-35-6
M. Wt: 194.25 g/mol
InChI Key: BIQGTAPHELZDMN-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The methoxymethoxy group attached to the benzothiophene core adds unique chemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)-1-benzothiophene typically involves the introduction of the methoxymethoxy group to the benzothiophene core. One common method involves the reaction of benzothiophene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the methoxymethoxy group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, where nucleophiles like amines or thiols replace the methoxymethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Cleavage of the methoxymethoxy group to yield benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

5-(Methoxymethoxy)-1-benzothiophene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)-1-benzothiophene involves its interaction with specific molecular targets. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine derivative with psychoactive properties.

    5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another tryptamine derivative known for its hallucinogenic effects.

Uniqueness

5-(Methoxymethoxy)-1-benzothiophene is unique due to its benzothiophene core and the presence of the methoxymethoxy group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

402714-35-6

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

5-(methoxymethoxy)-1-benzothiophene

InChI

InChI=1S/C10H10O2S/c1-11-7-12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,7H2,1H3

InChI Key

BIQGTAPHELZDMN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1)SC=C2

Origin of Product

United States

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